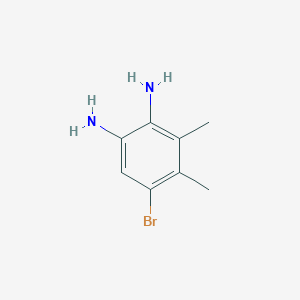

5-Bromo-3,4-dimethylbenzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-3,4-dimethylbenzene-1,2-diamine is a chemical compound with the CAS Number: 107100-16-3 . It is also known by the synonym 6-Bromo-3,4-diamino-o-xylene . The compound is solid in physical form .

Molecular Structure Analysis

The molecular weight of 5-Bromo-3,4-dimethylbenzene-1,2-diamine is 215.09 . The InChI Code is 1S/C8H11BrN2/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,10-11H2,1-2H3 .Physical And Chemical Properties Analysis

5-Bromo-3,4-dimethylbenzene-1,2-diamine is a solid at ambient temperature . Its boiling point is 87-88°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfur-Containing Quinone Derivatives : A study by Aitken et al. (2016) investigated the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the creation of bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. These compounds were used to develop new sulfur-containing quinone derivatives, which are of interest in chemical synthesis and possibly pharmacological research (Aitken, Jethwa, Richardson, & Slawin, 2016).

Aromatic Organic Intermediates : Li Yu (2008) described the synthesis of dimethyl-4-bromoiodobenzenes, which serve as aromatic organic intermediates used in many fields. These compounds are synthesized through a series of reactions, demonstrating their versatility in chemical applications (Yu, 2008).

Development of Molecular Dimers : Ebersbach, Seichter, and Mazik (2022) researched 3,5-bis(bromomethyl)phenyl acetate, a related compound, and found that it forms molecular dimers connected to structurally different two-dimensional aggregates. This highlights its potential in molecular engineering and crystallography (Ebersbach, Seichter, & Mazik, 2022).

Metal Bromo-Dithiolium Complexes : A study by Ouchi et al. (1969) on bromo-3-methyl-5-phenyl-1,2-dithiol-1-ium complexes showed their resemblance to bromo-bis(3,5-dimethyl-1,2-dithiol-1-ium) complexes, suggesting applications in the development of high-spin type complexes in inorganic chemistry (Ouchi, Eguchi, Takeuchi, & Furuhashi, 1969).

Crystal Structure Analysis : Hammershøj, Riis, and Christensen (2005) investigated 1,4-Dimethoxy-2,3-dimethylbenzene, which upon bromination produced a compound whose crystal packing was stabilized by weak intermolecular hydrogen bonds. This research contributes to the understanding of crystal structures in materials science (Hammershøj, Riis, & Christensen, 2005).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives are known to be involved in various biochemical pathways, including those related to inflammation and diabetes .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (21509), boiling point (3147ºC at 760mmHg), and density (1506g/cm3) suggest that it may have certain bioavailability characteristics .

Result of Action

Similar compounds have been found to have diverse bioactivities, including anti-inflammatory and anti-diabetic effects .

Eigenschaften

IUPAC Name |

5-bromo-3,4-dimethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZQTDJQVSDRAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379134 |

Source

|

| Record name | 5-bromo-3,4-dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,4-dimethylbenzene-1,2-diamine | |

CAS RN |

107100-16-3 |

Source

|

| Record name | 5-bromo-3,4-dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

![2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid](/img/structure/B1333194.png)

![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)